molecular formula C22H16FN3O2 B4507776 N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide

N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B4507776
M. Wt: 373.4 g/mol
InChI Key: SRXBHODNNPWDIG-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide is a synthetic quinazolinone derivative of significant interest in modern medicinal chemistry for its potential in multiple therapeutic areas. Quinazolinones are recognized as a privileged scaffold in drug discovery, demonstrating a wide spectrum of biological activities due to their ability to interact with diverse biological targets . This compound is of particular value for researchers investigating novel antibacterial agents, especially against multidrug-resistant (MDR) bacterial pathogens. Structurally related 4-oxoquinazolin-3(4H)-yl benzamide derivatives have demonstrated potent and selective antibacterial activity against Staphylococcus aureus , including challenging methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains . These analogs exhibit promising bactericidal activity in time-kill studies and have shown synergy with existing FDA-approved antibiotics like linezolid and vancomycin, suggesting potential for use in combination therapies . Furthermore, the quinazolinone core is a key structural motif in probes for neurodegenerative disease research. Recent studies on 4-oxoquinazolin-3(4H)-yl derivatives have identified potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathology of Alzheimer's disease . This makes compounds of this class valuable tools for neuroscientists exploring new mechanisms for modulating cholinergic function. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-oxoquinazolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c23-16-11-9-15(10-12-16)13-24-21(27)18-6-2-4-8-20(18)26-14-25-19-7-3-1-5-17(19)22(26)28/h1-12,14H,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXBHODNNPWDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Benzamide Group: The benzamide group can be introduced by reacting the quinazolinone core with benzoyl chloride or benzamide in the presence of a suitable base such as triethylamine.

    Attachment of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction of the quinazolinone-benzamide intermediate with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Quinazoline N-oxides.

    Reduction: Quinazolinone alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to and inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation.

    Pathways Involved: By inhibiting kinase activity, the compound can disrupt signaling pathways that are essential for cell proliferation, survival, and inflammation. This can lead to the induction of apoptosis (programmed cell death) in cancer cells and the reduction of inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of quinazolinone-benzamide derivatives are heavily influenced by substituents on the benzamide and quinazolinone moieties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Benzamide/Quinazolinone Molecular Weight (g/mol) Melting Point (°C) Notable Biological Activity
Target Compound 4-fluorobenzyl ~407.4 (estimated) N/A Hypothesized anticancer activity
N-(4-fluorophenyl)-2-(6-fluoroquinazolinyl)benzamide (3k) 4-fluorophenyl, 6-fluoroquinazolinone 455.4 262–264 Antimicrobial, Antiviral
N-(4-bromophenyl)-2-(6-fluoroquinazolinyl)benzamide (3l) 4-bromophenyl, 6-fluoroquinazolinone 516.3 272–274 Anticancer (in vitro)
N-(3,4,5-trimethoxyphenyl)-4-(quinazolinyl)benzamide 3,4,5-trimethoxyphenyl 485.5 N/A Enzyme inhibition, Anticancer
N-(4-chlorophenethyl)-quinazolinyl-benzamide 4-chlorophenethyl, morpholino substituent 521.0 N/A Antimicrobial, CNS activity

Key Observations :

  • Fluorine Substituents : The presence of fluorine (e.g., in 3k and the target compound) improves metabolic stability and membrane permeability due to its electronegativity and small atomic radius .
  • Chlorine vs. Bromine : Chlorophenyl (e.g., in ) and bromophenyl (3l) groups increase molecular weight and may enhance DNA intercalation but reduce solubility .
  • Methoxy Groups : Trimethoxyphenyl substituents () enhance lipophilicity and are associated with tubulin inhibition in anticancer studies .
Anticancer Potential:
  • Compounds with halogenated aryl groups (e.g., 3l, ) show pronounced cytotoxicity against cancer cell lines, likely due to enhanced DNA binding and topoisomerase inhibition .
  • Methoxy-substituted derivatives () exhibit activity via kinase and tubulin inhibition, with IC50 values in the low micromolar range .
Antimicrobial Activity:
  • Fluorinated analogs (3k) demonstrate broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against Gram-positive bacteria .
  • Chlorophenethyl derivatives () show specificity against fungal pathogens, attributed to ergosterol biosynthesis disruption .

Physicochemical Properties

  • Melting Points: Fluorinated compounds (3k: 262–264°C) generally exhibit higher melting points than non-halogenated analogs due to stronger intermolecular interactions (e.g., halogen bonding) .
  • Solubility : Methoxy groups () improve aqueous solubility compared to halogenated derivatives, critical for oral bioavailability .

Biological Activity

N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide is a synthetic compound that belongs to the quinazoline family, which has garnered attention due to its potential therapeutic applications. The incorporation of a fluorobenzyl group is expected to enhance its biological activity and pharmacokinetic properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C21H18F N3O2
  • Molecular Weight: 359.36 g/mol
  • CAS Number: 1219559-21-3

The compound features a quinazoline moiety, which is known for its diverse biological activities, including anticancer properties. The presence of fluorine in the benzyl group may influence the compound's lipophilicity and metabolic stability.

Research indicates that quinazoline derivatives, including this compound, primarily exert their effects through:

  • Inhibition of Tyrosine Kinases: Quinazoline derivatives are known to inhibit receptor tyrosine kinases such as erbB2 and EGF receptors, which play critical roles in cell proliferation and survival. This selective inhibition can lead to reduced tumor growth in cancer models .
  • Histone Deacetylase (HDAC) Inhibition: Similar compounds have shown activity against HDACs, which are involved in regulating gene expression and are targets for cancer therapy .

Antitumor Activity

This compound has been evaluated for its antitumor effects in various studies:

  • In Vitro Studies:
    • The compound demonstrated significant antiproliferative activity against several cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
    • Mechanistic studies revealed that it induces apoptosis and cell cycle arrest in the G2/M phase .
  • In Vivo Studies:
    • In xenograft models, treatment with this compound led to a notable tumor growth inhibition percentage (TGI), showcasing its potential as an effective anticancer agent .

Interaction with Biological Targets

Molecular docking studies suggest that this compound binds effectively to active sites of enzymes such as acetylcholinesterase and HDACs. These interactions may lead to significant biochemical changes beneficial for therapeutic applications .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameIC50 (μM)Target EnzymeMechanism of ActionReference
This compound1.30HDAC3Apoptosis induction
FNA (Fluorinated derivative)0.95HDAC1, 2, 3Apoptosis induction
Other Quinazoline Derivative17.25EGFRTyrosine kinase inhibition

Case Studies

  • Study on Antitumor Efficacy:
    A study conducted on HepG2 cells demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
  • Combination Therapy:
    Research indicated that combining this compound with established chemotherapeutics like taxol resulted in enhanced anticancer efficacy, suggesting its potential role in combination therapy regimens.

Q & A

Q. What are the key steps and challenges in synthesizing N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide?

The synthesis typically involves multi-step reactions, including condensation of fluorobenzylamine with activated quinazolinone intermediates. Key challenges include optimizing reaction conditions (e.g., solvent, temperature, catalyst) to avoid side products like incomplete substitution or oxidation. For example, refluxing in aprotic solvents (e.g., DMF) with coupling agents like EDCI/HOBt can improve yields . Characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How is the purity and stability of this compound validated under experimental conditions?

Purity is assessed using HPLC (≥95% purity threshold) and thin-layer chromatography (TLC). Stability studies involve stress testing under varied pH, temperature, and light exposure. For instance, accelerated degradation studies in acidic/basic buffers (pH 1–13) at 40°C for 48 hours can identify labile functional groups (e.g., the fluorobenzyl moiety) . Solid-state stability is monitored via differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. What analytical techniques are recommended for structural elucidation?

  • NMR Spectroscopy : 1^1H NMR (δ 7.2–8.5 ppm for aromatic protons) and 13^{13}C NMR (δ 160–170 ppm for carbonyl groups) resolve the quinazolinone and benzamide moieties .
  • Mass Spectrometry : HRMS with ESI+ ionization confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 404.12) .
  • FT-IR : Peaks at 1650–1750 cm1^{-1} indicate C=O stretching in the amide and quinazolinone groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Structure-activity relationship (SAR) studies reveal that:

  • Fluorine substitution on the benzyl group enhances metabolic stability and target binding via hydrophobic interactions .
  • Quinazolinone core modifications (e.g., 6-fluoro substitution) improve inhibitory potency against kinases like EGFR (IC50_{50} < 100 nM) . A comparative table illustrates activity trends:
DerivativeModificationBiological Activity (IC50_{50})
Parent compoundNone250 nM (EGFR)
6-Fluoro-quinazolinoneFluorine at C685 nM (EGFR)
4-MethoxybenzamideMethoxy at C4320 nM (EGFR)

Data sourced from enzymatic assays and molecular docking simulations .

Q. What strategies resolve contradictions in solubility and bioavailability data across studies?

Discrepancies often arise from solvent choice (e.g., DMSO vs. aqueous buffers) or assay conditions. Methodological solutions include:

  • Solubility enhancement : Use of co-solvents (e.g., PEG-400) or nanoformulation .
  • Bioavailability optimization : Pharmacokinetic profiling in rodent models with LC-MS/MS quantification to measure plasma half-life and tissue distribution .

Q. How is the compound’s mechanism of action investigated in cancer cell lines?

  • In vitro assays : MTT/propidium iodide staining for cytotoxicity (e.g., IC50_{50} = 5 µM in HeLa cells) .
  • Pathway analysis : Western blotting to detect apoptosis markers (e.g., caspase-3 cleavage) and kinase inhibition (e.g., phospho-EGFR reduction) .
  • Resistance studies : CRISPR screening to identify gene knockouts (e.g., ABC transporters) that alter compound efficacy .

Methodological Considerations

Q. What protocols are recommended for handling air/moisture-sensitive intermediates during synthesis?

  • Use Schlenk lines or gloveboxes under nitrogen/argon.
  • Activate molecular sieves (3Å) for solvent drying (e.g., THF, DCM).
  • Monitor reactions via in-situ FT-IR to detect intermediate formation .

Q. How are computational methods applied to predict binding modes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with EGFR (PDB: 1M17).
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in biological assays?

  • Standardize cell culture conditions (e.g., passage number, serum batch).
  • Use positive controls (e.g., gefitinib for EGFR inhibition).
  • Report data with SEM (n ≥ 3) and statistical tests (e.g., ANOVA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide
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N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.